Cinnamyl acetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

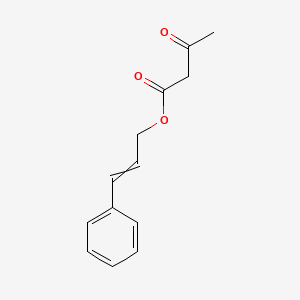

Structure

3D Structure

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-phenylprop-2-enyl 3-oxobutanoate |

InChI |

InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3 |

InChI Key |

BDCAQAAKRKWXFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamyl Acetoacetate from Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamyl acetoacetate (B1235776) from cinnamyl alcohol, with a focus on transesterification methods. The document details experimental protocols, quantitative data, and reaction mechanisms to support research and development in the chemical and pharmaceutical sciences.

Introduction

Cinnamyl acetoacetate is an organic ester that incorporates the structurally significant cinnamyl and acetoacetate moieties.[1] The presence of these two functional groups makes it a versatile building block in organic synthesis. The acetoacetate portion is particularly notable for its keto-enol tautomerism, which plays a crucial role in its reactivity.[1] This guide focuses on the synthesis of this compound, primarily through the transesterification of ethyl acetoacetate with cinnamyl alcohol, a method favored for its efficiency.[1]

Synthetic Methodologies

The synthesis of this compound from cinnamyl alcohol can be achieved through several pathways, with transesterification being a prominent and effective method.

2.1. Transesterification

Transesterification involves the reaction of an ester with an alcohol to exchange the alkoxy group. In this context, a readily available β-keto ester, such as ethyl acetoacetate, reacts with cinnamyl alcohol in the presence of a catalyst.[1] This method is often preferred as it avoids the use of unstable β-keto acids, which are prone to decarboxylation.[2][3]

A variety of catalysts can be employed for this transformation, including:

-

Acid Catalysts: Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used.[1]

-

Lewis Acids: Boric acid and its derivatives have emerged as mild and environmentally benign catalysts for the transesterification of β-keto esters.[2][4][5] They have shown high efficacy even with challenging substrates like α,β-unsaturated alcohols, such as cinnamyl alcohol.[2][3]

-

Enzymatic Catalysts: Lipases are used in biocatalytic approaches, offering high selectivity and mild reaction conditions.[1]

2.2. Direct Esterification

Direct esterification of cinnamyl alcohol with acetoacetic acid or its derivatives is another synthetic route. Common methods include the Fischer-Speier and Steglich esterifications.[1] However, the instability of acetoacetic acid can be a drawback.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via transesterification of ethyl acetoacetate with cinnamyl alcohol, using a silica-supported boric acid catalyst. This method is highlighted for its efficiency, mild conditions, and the recyclability of the catalyst.[6]

3.1. Preparation of Silica-Supported Boric Acid Catalyst

A detailed procedure for the preparation of a silica-supported boric acid catalyst can be adapted from the literature.[6]

3.2. Synthesis of this compound

-

Materials:

-

Cinnamyl alcohol

-

Ethyl acetoacetate

-

Silica-supported boric acid catalyst

-

Anhydrous toluene (B28343) (or solvent-free)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

-

-

Procedure:

-

To a round-bottom flask, add cinnamyl alcohol (1.0 eq.), ethyl acetoacetate (1.1 eq.), and the silica-supported boric acid catalyst (e.g., 8.3 mol% of boric acid).[6] The reaction can be performed under solvent-free conditions.[6]

-

The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration and can be washed with a suitable solvent (e.g., diethyl ether or ethyl acetate) for recycling.[6]

-

The combined filtrate is concentrated under reduced pressure to remove the solvent and excess ethyl acetoacetate.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[1][7]

-

Data Presentation

The following table summarizes typical quantitative data for the transesterification of β-keto esters using boric acid-based catalysts, which can be expected for the synthesis of this compound.

| Catalyst System | Alcohol | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |

| Boric Acid | Benzyl alcohol | Ethyl acetoacetate | 75 | 5 | Reflux | [3] |

| Boric Acid | Allyl alcohol | Ethyl acetoacetate | High | 5 | Reflux | [2] |

| Silica-Supported Boric Acid | Benzyl alcohol | Methyl acetoacetate | 95 | Not specified | 100 | [6] |

| Silica-Supported Boric Acid | Various primary and secondary alcohols | β-keto methyl/ethyl esters | 87-95 | Not specified | 100 | [6] |

Mandatory Visualizations

5.1. Reaction Mechanism

The following diagram illustrates the proposed mechanism for the boric acid-catalyzed transesterification of ethyl acetoacetate with cinnamyl alcohol.

Caption: Boric acid-catalyzed transesterification mechanism.

5.2. Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (around 7.2-7.5 ppm), the vinyl protons of the cinnamyl group, the allylic protons (-O-CH₂-), and the protons of the acetoacetate moiety.[1] The presence of both keto and enol tautomers will result in distinct sets of signals.[1] For the keto form, a singlet for the α-methylene protons (-CH₂-) is expected around 3.5 ppm, while the enol form will show a vinylic proton signal near 5.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (ester and ketone), the carbons of the phenyl ring, the vinylic carbons, and the carbons of the acetoacetate backbone.[1]

-

-

Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final product.[1]

Conclusion

The synthesis of this compound from cinnamyl alcohol is efficiently achieved through transesterification with ethyl acetoacetate. The use of modern, environmentally friendly catalysts such as boric acid or silica-supported boric acid offers a promising route with high yields and mild reaction conditions. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this valuable chemical intermediate.

References

- 1. This compound | 57582-46-4 | Benchchem [benchchem.com]

- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [cora.ucc.ie]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]

- 7. Cinnamyl acetate synthesis - chemicalbook [chemicalbook.com]

Cinnamyl acetoacetate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cinnamyl acetoacetate (B1235776), detailing its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and key chemical characteristics.

Chemical Structure and IUPAC Name

Cinnamyl acetoacetate is an organic ester with the molecular formula C₁₃H₁₄O₃.[1] Structurally, it is formed from the esterification of cinnamyl alcohol with acetoacetic acid.[1] This structure incorporates a cinnamyl group attached to an acetoacetate unit.[1]

The IUPAC name for this compound is 3-oxobutanoic acid 3-phenyl-2-propenyl ester .[]

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 57582-46-4 | [1][][3] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Pale yellow, clear liquid or white powder | [3] |

| Odor | Characteristic, aromatic, sweet, and slightly spicy | [3] |

| Boiling Point | ~318.0 - 359 °C @ 760 mmHg | [1][3] |

| Melting Point | 74.4 °C | [3] |

| Flash Point | 158.33 - 158.6 °C | [1][3] |

| Density | 1.108 g/cm³ | [3] |

| Vapor Pressure | 0.000254 mmHg @ 25°C | [3] |

| Solubility in Water | 1060 g/l @ 25°C | [3] |

| logP (o/w) | 1.78 - 2.695 (estimated) | [1][3] |

Experimental Protocols

3.1. Synthesis of this compound

This compound can be synthesized through several methods, with direct esterification and transesterification being the most common.

a) Direct Esterification (Fischer-Speier Method)

This method involves the acid-catalyzed reaction between cinnamyl alcohol and acetoacetic acid.[1]

-

Reactants: Cinnamyl alcohol, Acetoacetic acid.

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]

-

Procedure:

-

Cinnamyl alcohol and a slight excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).

-

A catalytic amount of the strong acid is added to the mixture.

-

The reaction mixture is heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.[1]

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

-

b) Transesterification

This highly effective method involves the reaction of a simple alkyl acetoacetate (like ethyl acetoacetate) with cinnamyl alcohol in the presence of a catalyst.[1]

-

Reactants: Ethyl acetoacetate, Cinnamyl alcohol.

-

Catalyst: Can be acid-catalyzed (as above) or enzyme-catalyzed (e.g., lipase).[1][4]

-

Procedure:

-

Ethyl acetoacetate and cinnamyl alcohol are mixed, often in a solvent-free system if using enzymatic catalysis.[4][5]

-

The catalyst is added to the mixture.

-

The mixture is heated (e.g., to 60 °C for enzymatic reactions) to facilitate the reaction.[5] The byproduct, ethanol, is removed to shift the equilibrium.

-

Reaction progress is monitored as described above.

-

Workup and purification steps are similar to the direct esterification method.

-

3.2. Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound and studying its keto-enol tautomerism.[1]

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard NMR spectrometer.

-

Expected Signals:

-

Keto Form: A singlet for the α-methylene protons (-CH₂-) is expected around 3.5 ppm.[1]

-

Enol Form: A signal for the vinylic proton (=CH-) would appear further downfield, near 5.0 ppm. A highly deshielded signal for the enolic hydroxyl proton (-OH) could be observed as far downfield as 12 ppm due to intramolecular hydrogen bonding.[1]

-

Cinnamyl Group: Signals corresponding to the aromatic protons of the phenyl ring and the vinylic protons of the propenyl group will be present in their characteristic regions.

-

Methyl Group: A singlet for the methyl protons of the acetoacetate moiety.

-

Key Chemical Characteristics and Reactivity

This compound possesses two highly reactive moieties: the β-keto ester group and the cinnamyl group.[1]

-

Keto-Enol Tautomerism: The acetoacetate portion exists in a dynamic equilibrium between its keto and enol forms.[1] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This tautomerism is crucial as it dictates the compound's reactivity.[1]

-

Acetoacetate Reactivity: The α-carbon (between the two carbonyl groups) is acidic, allowing for easy deprotonation to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, making this compound a valuable precursor in syntheses like the acetoacetic ester synthesis for producing ketones.[1]

-

Cinnamyl Group Reactivity: The carbon-carbon double bond in the cinnamyl group is conjugated with the phenyl ring and is susceptible to various reactions, including catalytic hydrogenation (reduction to a single bond) and palladium-catalyzed allylation reactions.[1]

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Caption: Direct esterification synthesis of this compound.

Caption: Keto-enol tautomerism in the acetoacetate moiety.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Cinnamyl Acetoacetate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl acetoacetate (B1235776), a β-keto ester, is a significant chemical intermediate whose reactivity and utility are fundamentally governed by its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the rearrangement of bonding electrons.[1] Understanding and quantifying this equilibrium is critical, as it dictates the molecule's nucleophilic and electrophilic character, influencing reaction pathways, product distribution, and potential biological interactions. This guide provides a comprehensive overview of the tautomerism in cinnamyl acetoacetate, detailing the influence of environmental factors, quantitative analysis methods, and standardized experimental protocols.

The Tautomeric Equilibrium

The equilibrium for this compound involves the interconversion between the ketone form and the enol form. The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][2] Further stability is conferred by the conjugation of the C=C double bond with the carbonyl group.[1][3]

The general equilibrium is depicted below:

Caption: Keto-enol tautomeric equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on the solvent, temperature, and concentration.[1] The equilibrium constant, KT (often denoted as Keq), is defined as the ratio of the enol concentration to the keto concentration at equilibrium (KT = [Enol]/[Keto]).

While specific quantitative data for this compound is not widely published, extensive studies on the closely related ethyl acetoacetate provide a reliable model for understanding these effects.[1] The keto form is generally favored, particularly in polar solvents, which can disrupt the intramolecular hydrogen bond that stabilizes the enol form.[4][5] Conversely, non-polar solvents favor the enol tautomer.[5]

Table 1: Tautomeric Equilibrium Data for Ethyl Acetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol Form | % Keto Form | KT ([Enol]/[Keto]) |

| Gas Phase | 1 | 46.0 | 54.0 | 0.85 |

| Cyclohexane | 2.0 | 46.0 | 54.0 | 0.85 |

| Carbon Tetrachloride | 2.2 | 33.0 | 67.0 | 0.49 |

| Benzene | 2.3 | 19.8 | 80.2 | 0.25 |

| Diethyl Ether | 4.3 | 27.1 | 72.9 | 0.37 |

| Chloroform | 4.8 | 15.7 | 84.3 | 0.19 |

| Acetone | 20.7 | 7.7 | 92.3 | 0.08 |

| Acetonitrile | 37.5 | 5.7 | 94.3 | 0.06 |

| Water | 80.1 | 0.4 | 99.6 | 0.004 |

Note: Data presented is for ethyl acetoacetate, which serves as a representative model for the behavior of this compound.

Factors Influencing the Equilibrium: Solvent Effects

The choice of solvent has a profound impact on the keto-enol equilibrium. This relationship can be visualized as a logical flow where solvent properties dictate intermolecular interactions, which in turn shift the equilibrium position.

Caption: Influence of solvent polarity on the keto-enol equilibrium position.

Experimental Protocols

The most powerful and widely used technique for the quantitative determination of the keto-enol tautomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] The tautomeric interconversion is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[6][7]

Protocol: Determination of Tautomer Ratio by ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the solution is homogeneous. Allow the sample to equilibrate at a constant temperature for at least 10 minutes before analysis to ensure the tautomeric equilibrium is reached.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Typical Parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 5-10 seconds (A longer delay is crucial for accurate quantification to ensure full relaxation of all protons).

-

Number of Scans: 8-16 (or as needed to achieve a good signal-to-noise ratio).

-

Spectral Width: 0-15 ppm to ensure all characteristic peaks are observed.

-

-

-

Spectral Analysis & Quantification:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for each tautomer[1]:

-

Keto Form: A singlet for the α-methylene protons (-CO-CH₂-CO-) typically appears around δ 3.5 ppm .

-

Enol Form: A singlet for the vinylic proton (=CH-) appears downfield around δ 5.0 ppm . The enolic hydroxyl proton (-OH) appears as a broad singlet significantly downfield, often between δ 10-13 ppm , due to strong intramolecular hydrogen bonding.[1][6]

-

-

Carefully integrate the area of the α-methylene signal for the keto form (Iketo) and the vinylic proton signal for the enol form (Ienol).

-

Calculation:

-

The α-methylene group of the keto form has two protons, while the vinylic group of the enol has one proton. This stoichiometry must be accounted for.

-

Mole fraction of Enol (χenol) = Ienol / (Ienol + (Iketo / 2))

-

Mole fraction of Keto (χketo) = (Iketo / 2) / (Ienol + (Iketo / 2))

-

% Enol = χenol * 100

-

% Keto = χketo * 100

-

Equilibrium Constant (KT) = [Enol] / [Keto] = Ienol / (Iketo / 2)

-

-

Caption: Experimental workflow for quantitative analysis of tautomerism via ¹H NMR.

Conclusion

The keto-enol tautomerism of this compound is a pivotal aspect of its chemical nature, directly impacting its reactivity and stability. While the keto form generally predominates, the enol tautomer is present in significant, solvent-dependent concentrations. ¹H NMR spectroscopy provides a robust and direct method for quantifying this equilibrium. For researchers in synthetic chemistry and drug development, a thorough understanding and control of this tautomeric balance are essential for predictable reaction outcomes and the rational design of novel molecular entities.

References

- 1. This compound | 57582-46-4 | Benchchem [benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

Spectroscopic Profile of Cinnamyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl acetoacetate (B1235776) (CAS No: 57582-46-4), an organic ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1] The document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

Cinnamyl acetoacetate is structurally derived from cinnamyl alcohol and acetoacetic acid.[1] This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a common feature of acetoacetate esters.[1] This equilibrium between the keto and enol forms can influence its reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules. Below are the predicted ¹H and ¹³C NMR data for this compound. It is important to note that these are predicted values and may differ slightly from experimentally obtained spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the cinnamyl and acetoacetate moieties.[1] The presence of keto-enol tautomerism would result in separate signals for each form.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound [1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl Protons | 7.20 - 7.50 | Multiplet | Aromatic region |

| Vinylic Proton (-CH=) | 6.60 - 6.80 | Doublet of Doublets | Trans coupling expected |

| Vinylic Proton (=CH-) | 5.0 (Enol form) | Singlet | Characteristic of the enol tautomer |

| Allylic Protons (-O-CH₂-) | 4.70 - 4.90 | Doublet | Deshielded by adjacent oxygen |

| α-methylene Protons (-CH₂-) | 3.5 (Keto form) | Singlet | Characteristic of the keto tautomer |

| Methyl Protons (-CH₃) | 2.10 - 2.30 | Singlet | |

| Enolic Hydroxyl (-OH) | ~12 (Enol form) | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (Ketone) | ~200 | |

| Carbonyl (Ester) | ~167 | |

| Phenyl (quaternary) | ~136 | |

| Phenyl (CH) | 126 - 129 | Multiple peaks expected |

| Vinylic (CH) | 123 - 134 | Two distinct signals |

| Allylic (-O-CH₂) | ~65 | |

| α-carbon (CH₂) | ~50 | Keto form |

| α-carbon (=CH) | ~90 | Enol form |

| Methyl (CH₃) | ~30 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions from its two carbonyl groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=O Stretch (Ketone) | 1705 - 1725 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| =C-H Bending (Alkene) | 960 - 980 | Strong (for trans) |

| C-H Bending (Aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 218.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Notes |

| 218 | [C₁₃H₁₄O₃]⁺ | Molecular Ion Peak |

| 117 | [C₉H₉]⁺ | Cinnamyl cation |

| 101 | [C₅H₅O₂]⁺ | Acetoacetate fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) (CAS No. 57582-46-4) is a versatile organic ester recognized for its distinct aromatic profile and its utility as a key intermediate in organic synthesis.[1] Structurally, it integrates a cinnamyl group with a reactive acetoacetate moiety, bestowing a unique combination of chemical functionalities.[2] This dual-reactivity makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as the cardiovascular drug Cilnidipine.[1] Its warm, spicy, and subtly sweet aroma also leads to its application in the fragrance and perfumery industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of cinnamyl acetoacetate, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and metabolic pathways to support its application in research and development.

Physical and Chemical Properties

This compound is typically characterized as a pale yellow to light brown liquid under standard conditions.[1][3] Its physical state simplifies handling and incorporation into various formulations compared to solid materials.[1]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 57582-46-4 | [2][4] |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | Pale yellow to light brown liquid | [1][3][5] |

| Odor | Characteristic, warm, spicy | [1][3] |

| Boiling Point | 318.0 °C to 359.0 °C @ 760 mmHg | [3][4] |

| Melting Point | 74.4 °C (Note: Contradictory data, often cited as liquid) | [3] |

| Flash Point | 158.33 °C to 158.6 °C | [3][4] |

| Density | 1.108 g/cm³ | [3] |

| Vapor Pressure | 0.000254 mmHg @ 25 °C | [3] |

| Solubility | Soluble in organic solvents, oils, and alcohols. Low solubility in water (1060 mg/L @ 25 °C). | [3][4][5] |

| logP (n-octanol/water) | 1.78 to 2.695 (estimated) | [3][4] |

| InChI Key | BDCAQAAKRKWXFW-UHFFFAOYSA-N | [2] |

Chemical Reactivity and Profile

The chemical nature of this compound is defined by its two primary functional groups: the cinnamyl group and the β-keto ester (acetoacetate) moiety.[2]

2.1. Keto-Enol Tautomerism

A fundamental characteristic of the acetoacetate group is its existence as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[2][6] This equilibrium is a result of the acidity of the α-hydrogen atoms situated between the two carbonyl groups (pKa ≈ 11).[2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[7][8] The presence and ratio of these tautomers can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, where the vinylic proton of the enol form typically appears around 5.0 ppm.[2][9] While the keto form is generally favored, the equilibrium can be influenced by solvent and temperature.[6][7]

2.2. Reactivity of the Acetoacetate Moiety

The acetoacetate core is a versatile platform for carbon-carbon bond formation.[2] The acidic α-carbon can be easily deprotonated to form a resonance-stabilized enolate, which is a potent nucleophile. This enolate can react with various electrophiles. The two carbonyl groups also serve as electrophilic centers.[2]

2.3. Reactivity of the Cinnamyl Group

The carbon-carbon double bond within the cinnamyl group is susceptible to various addition reactions, such as hydrogenation and halogenation.[2] Selective hydrogenation can reduce the C=C double bond without affecting the keto group, depending on the catalyst and reaction conditions employed.[2]

2.4. Stability and Incompatibilities

This compound is stable under standard storage conditions.[3] However, it is incompatible with strong alkalies and oxidizing substances.[3] Thermal decomposition may lead to the release of carbon oxides.[3]

Experimental Protocols and Methodologies

3.1. Synthesis of this compound via Transesterification

Transesterification is a widely used and effective method for synthesizing β-keto esters like this compound.[2] This process involves exchanging the alcohol group of an ester, typically using a simple alkyl acetoacetate as the starting material.

Objective: To synthesize this compound from ethyl acetoacetate and cinnamyl alcohol.

Materials:

-

Cinnamyl alcohol

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Reaction flask equipped with a Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Protocol:

-

Reaction Setup: To a round-bottom flask, add cinnamyl alcohol (1.0 eq), ethyl acetoacetate (1.5 eq), and a catalytic amount of p-TsOH (e.g., 0.02 eq). Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Azeotropic Reflux: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.

3.2. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and confirming the molecular weight. A typical method would involve using a non-polar capillary column (e.g., HP-5) with a temperature gradient to separate the compound from any residual starting materials or byproducts. The mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern for structural confirmation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[2] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the cinnamyl moiety, the allylic protons adjacent to the ester oxygen, and the protons of the acetoacetate group, including signals for both keto and enol tautomers.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the C=O stretch of the ketone and ester (typically around 1715-1740 cm⁻¹), and the C=C stretch of the aromatic ring and the cinnamyl double bond.

Mandatory Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the protocol above.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 57582-46-4 | Benchchem [benchchem.com]

- 3. 3.imimg.com [3.imimg.com]

- 4. This compound, 57582-46-4 [thegoodscentscompany.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Cinnamyl Acetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cinnamyl acetoacetate (B1235776), a key compound in the flavor, fragrance, and pharmaceutical industries.[1][2][] Understanding the solubility of this compound is critical for formulation development, quality control, and ensuring efficacy in its various applications. This document outlines known solubility properties, presents a detailed protocol for quantitative solubility determination, and illustrates the experimental workflow.

Introduction to Cinnamyl Acetoacetate

This compound (CAS No. 57582-46-4) is an organic ester with the molecular formula C₁₃H₁₄O₃.[1][4] It is structurally derived from cinnamyl alcohol and acetoacetic acid.[4] Characterized as a light brown liquid, it is valued for its warm, spicy aroma and is utilized in perfumery and as a flavoring agent.[1][] The presence of both a relatively nonpolar cinnamyl group and a more polar acetoacetate moiety gives it a distinct solubility profile that is crucial for its application.

The principle of "like dissolves like" is fundamental to predicting its solubility; the compound is expected to be more soluble in solvents with similar polarity.[5][6] While precise quantitative data is sparse in publicly available literature, qualitative assessments and the compound's structure provide a strong basis for solvent selection.

Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, based on chemical principles and available technical data sheets, a qualitative summary can be presented. The following table summarizes the known and expected solubility of this compound in common organic solvents. For precise formulation work, experimental determination is strongly recommended.

| Solvent | Polarity Index | Expected Solubility | Notes |

| Water | 1.000 | Low / Insoluble | Estimated solubility is 1060 mg/L at 25°C.[7] |

| Ethanol | 0.654 | Soluble | Explicitly mentioned as a solvent in technical documents.[7] |

| Methanol | 0.762 | Soluble | High polarity suggests good miscibility. |

| Acetone | 0.355 | Soluble | A common solvent for moderately polar organic compounds. |

| Ethyl Acetate | 0.228 | Soluble | Often a good solvent for esters of similar size. |

| Dichloromethane | 0.309 | Soluble | Effective for a wide range of organic compounds. |

| Toluene | 0.099 | Likely Soluble | Non-polar nature may suit the cinnamyl group. |

| Hexane | 0.009 | Likely Low to Moderate | Low polarity may limit solubility despite the non-polar group. |

Polarity Index values are relative to water and sourced from the University of Rochester's solvent data.[8]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, the shake-flask method is the gold standard for determining thermodynamic solubility.[9] This protocol ensures that the solution has reached equilibrium, providing an accurate measure of the solvent's capacity to dissolve the compound at a specific temperature.

3.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL scintillation vials)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved compound at the end of the experiment is essential to confirm that equilibrium has been achieved.[9]

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.[9]

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[9] Preliminary tests are advised to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solute to settle.[9] For faster and more complete separation, the vials can be centrifuged.[9]

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Attach a syringe filter to the syringe and dispense the saturated solution into a clean vial. This step is critical to remove any undissolved microparticles that could falsely elevate the measured concentration.[9]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[9] A precise dilution factor is crucial for the final calculation.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9] A calibration curve must be prepared using standard solutions of this compound at known concentrations to ensure accurate quantification.[9]

3.3. Data Calculation The solubility (S) is calculated using the following formula:

S = C_diluted × DF

Where:

-

C_diluted is the concentration of the diluted sample as measured by the analytical instrument.

-

DF is the dilution factor.

The final result should be reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. 3.imimg.com [3.imimg.com]

- 4. This compound | 57582-46-4 | Benchchem [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. This compound, 57582-46-4 [thegoodscentscompany.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

Cinnamyl Acetoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of its discovery and history, detailed synthesis methodologies, physicochemical and spectroscopic properties, and its notable role as a key intermediate in the synthesis of the cardiovascular drug, Cilnidipine. The information is presented to support research, development, and application of this compound.

Introduction and Historical Context

While the specific date and discoverer of cinnamyl acetoacetate are not extensively documented, its synthesis and study are rooted in the broader historical development of acetoacetic ester chemistry, which has been a cornerstone of organic synthesis since the late 19th century. The reactivity of the acetoacetate moiety, with its dual electrophilic and nucleophilic nature, has made it a valuable building block for a wide array of organic molecules.[1] Concurrently, research into cinnamyl derivatives has been driven by their prevalence in natural products, such as cinnamon leaf oil, and their desirable aromatic properties. The convergence of these two areas of chemical research led to the synthesis and exploration of this compound for its utility in various industrial applications, most notably in fragrances and as a precursor in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown or pale yellow liquid with a characteristic warm, spicy, and subtly sweet aroma.[2] A key chemical feature is its existence as a mixture of keto and enol tautomers, which influences its reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57582-46-4 | [3] |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Light brown to pale yellow liquid | [2] |

| Boiling Point | 101–104 °C | [4] |

| 318.0 °C | [5] | |

| 357.00 to 359.00 °C @ 760.00 mm Hg | [3] | |

| Melting Point | 74.4 °C | [5] |

| Flash Point | 118 °C | [4] |

| 158.33 °C (TCC) | [3] | |

| 158.6 °C | [5] | |

| Density | 1.108 g/cm³ | [5] |

| Solubility | Soluble in organic solvents; low solubility in water. | [4] |

| logP (o/w) | 2.695 (est) | [3] |

Note: Discrepancies in reported boiling and flash points are noted in the table, reflecting variations in measurement conditions and purity of the samples in different studies.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals | Source(s) |

| ¹H NMR | Signals for both keto and enol forms. Keto form: α-methylene protons (~3.5 ppm). Enol form: vinylic proton (~5.0 ppm). Allylic protons (-O-CH₂-) are downfield. | [1] |

| ¹³C NMR | Ketone Carbonyl (C=O): 200.0 - 202.0 ppm; Ester Carbonyl (-O-C=O-): 166.0 - 168.0 ppm; Aromatic & Vinylic Carbons: 122.0 - 137.0 ppm; Methylene Carbon (-O-CH₂): 65.0 - 67.0 ppm; Methylene Carbon (-CO-CH₂-CO-): 49.0 - 51.0 ppm; Methyl Carbon (CH₃-CO-): 29.0 - 31.0 ppm. | [1] |

| IR Spectroscopy | Strong, broad absorption around 1740-1715 cm⁻¹ (C=O stretching of ester and ketone). A broad O-H stretch for the enol form. | [1] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 218. Common fragmentation includes cleavage of the C-O bond. | [1] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, each with its own advantages. The primary methods include direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification

This approach involves the reaction of cinnamyl alcohol with an acetoacetic acid derivative.

This classic acid-catalyzed method involves the reaction of cinnamyl alcohol with acetoacetic acid.

-

Protocol:

-

Cinnamyl alcohol and a molar excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).

-

A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is heated under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

-

Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

This method is a milder alternative, suitable for acid-sensitive substrates.

-

Protocol:

-

Cinnamyl alcohol, acetoacetic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

The mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried and the solvent evaporated. The product is purified by chromatography.

-

Transesterification

This widely used method involves the exchange of the alkyl group of an ester with an alcohol in the presence of a catalyst.

-

Protocol:

-

Cinnamyl alcohol and a readily available β-keto ester, such as ethyl acetoacetate, are mixed.

-

A catalyst is added. Various catalysts can be employed, including silica-supported boric acid for a green chemistry approach.

-

The reaction mixture is heated, often under solvent-free conditions.

-

The lower-boiling alcohol byproduct (e.g., ethanol) is removed by distillation to shift the equilibrium.

-

After the reaction is complete, the catalyst is removed (by filtration if solid), and the product is purified by vacuum distillation.

-

Enzymatic Synthesis

Biocatalytic methods offer high selectivity and mild reaction conditions. Lipases are commonly used for this transformation.

-

Protocol:

-

Cinnamyl alcohol and an acyl donor (e.g., ethyl acetoacetate) are mixed, often in a solvent-free system where the acyl donor also acts as the solvent.

-

An immobilized lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), is added to the mixture.

-

The reaction is incubated at a specific temperature (e.g., 40-60°C) with agitation.

-

The reaction progress is monitored by techniques like GC or HPLC.

-

Upon completion, the enzyme is recovered by filtration for reuse.

-

The product is purified from the reaction mixture, typically by vacuum distillation.

-

Synthesis using Diketene (B1670635)

A patented method describes the synthesis from diketene and cinnamyl alcohol.

-

Protocol:

-

Diketene is added dropwise to cinnamyl alcohol while maintaining the reaction temperature between 30-60 °C to carry out the esterification.

-

After the addition is complete, the reaction mixture may be heated to a higher temperature (e.g., 90-95 °C) to ensure completion.

-

The resulting mixed solution containing this compound can be used directly in subsequent reactions or purified by distilling off low-boiling point substances.

-

Application in Drug Development: Synthesis of Cilnidipine

This compound is a key intermediate in the synthesis of Cilnidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. The synthesis involves a Hantzsch-type pyridine (B92270) synthesis.

One common synthetic route involves the reaction of this compound with m-nitrobenzaldehyde to form an intermediate, which then reacts with a methoxy (B1213986) ethyl aminocrotonate to yield Cilnidipine. An alternative pathway involves the reaction of 3-aminocrotonic acid cinnamyl ester (derived from this compound) with 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester.

Figure 1: Synthesis pathway of Cilnidipine from this compound.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information for the structurally related compound, cinnamyl acetate (B1210297), suggests moderate toxicity by ingestion and intraperitoneal routes, and it can be a skin irritant. For this compound, one source indicates no irritant effect on the skin or eyes.[5] As with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[3]

-

Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and alkalis. Keep the container tightly closed.[3][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound with established applications and potential for further development. Its synthesis is achievable through various well-established organic chemistry methodologies, offering flexibility for researchers and manufacturers. The detailed information on its properties, synthesis, and its role in the production of Cilnidipine provided in this guide serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into its biological activities may uncover new applications for this versatile molecule.

References

Reactivity of the Cinnamyl Group in Cinnamyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) is a bifunctional molecule integrating a reactive cinnamyl moiety and a versatile acetoacetate group. This combination of functionalities makes it a valuable precursor in organic synthesis, particularly for the construction of complex molecular architectures. The cinnamyl group, characterized by a phenyl-substituted allyl system, exhibits a rich and varied reactivity. This technical guide provides a comprehensive overview of the key reactions involving the cinnamyl group in cinnamyl acetoacetate, with a focus on the Carroll rearrangement and palladium-catalyzed decarboxylative allylation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a resource for researchers in synthetic chemistry and drug development.

Introduction

This compound possesses two primary sites of reactivity: the acetoacetate moiety and the cinnamyl group. The acetoacetate portion is well-known for the acidity of its α-protons (pKa ≈ 11), which facilitates the formation of a resonance-stabilized enolate.[1] This enolate is a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The cinnamyl group, containing a conjugated π-system, is susceptible to several important transformations, including sigmatropic rearrangements and transition metal-catalyzed reactions.[1] Understanding and controlling the reactivity of the cinnamyl group is crucial for its effective utilization in the synthesis of target molecules such as flavonoids, coumarins, and various pharmaceutical intermediates.[1]

This guide will focus on two major reaction pathways of the cinnamyl group in this compound: the Carroll rearrangement and palladium-catalyzed decarboxylative allylation.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its use in subsequent transformations. Transesterification of a readily available β-keto ester, such as ethyl acetoacetate, with cinnamyl alcohol is a common and effective method.

Quantitative Data for Synthesis

| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ag-Cu nanoparticles on hydrotalcite | Cinnamyl alcohol | Toluene | 110 | 5 | 94 | Recent advances in the transesterification of β-keto esters - PMC - NIH |

| Boric acid | Cinnamyl alcohol | Solvent-free | 80 | 2 | High | Recent advances in the transesterification of β-keto esters - PMC - NIH |

| Silica-supported boric acid | Various alcohols | Solvent-free | 80-100 | 1-3 | 87-95 | Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica (B1680970) supported boric acid (SiO 2 –H 3 BO 3 ) as a recyclable catalyst - RSC Publishing |

Experimental Protocol: Boric Acid-Catalyzed Transesterification

This protocol is adapted from a general procedure for the transesterification of β-keto esters.[2][3]

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

Cinnamyl alcohol (1.2 equiv)

-

Boric acid (10 mol%)

Procedure:

-

To a round-bottom flask charged with ethyl acetoacetate and cinnamyl alcohol, add boric acid.

-

Heat the reaction mixture to 80-100 °C under solvent-free conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel to afford this compound.

The Carroll Rearrangement

The Carroll rearrangement is a powerful thermal or palladium-catalyzed reaction that transforms β-keto allyl esters into γ,δ-unsaturated ketones through a[4][4]-sigmatropic rearrangement followed by decarboxylation.[5][6] In the case of this compound, this reaction yields 1-phenylpent-4-en-2-one.

Figure 1: Mechanism of the Thermal Carroll Rearrangement.

Quantitative Data for Carroll Rearrangement

Experimental Protocol: Thermal Carroll Rearrangement

This is a general procedure for the thermal Carroll rearrangement and may require optimization for this compound.[4][7]

Materials:

-

This compound (1.0 equiv)

-

High-boiling point solvent (e.g., toluene, xylene)

Procedure:

-

Dissolve this compound in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux (typically 130-220 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting γ,δ-unsaturated ketone (1-phenylpent-4-en-2-one) by column chromatography or distillation.

Palladium-Catalyzed Decarboxylative Allylation

Palladium catalysts can facilitate a milder version of the Carroll rearrangement, often referred to as a decarboxylative allylation.[8] This reaction proceeds through a π-allylpalladium intermediate and offers an alternative to the high temperatures required for the thermal rearrangement.

Figure 2: Catalytic Cycle of Palladium-Catalyzed Decarboxylative Allylation.

Quantitative Data for Palladium-Catalyzed Decarboxylative Allylation

Detailed quantitative data for the palladium-catalyzed decarboxylative allylation of this compound is not explicitly provided in the searched literature. However, the palladium-catalyzed decarboxylative allylic alkylation of various β-ketoesters is a well-established transformation, often proceeding with high yields.[9][10]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation

This is a general protocol based on similar reactions with β-ketoesters and may require optimization.[9][10]

Materials:

-

This compound (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Solvent (e.g., THF, dioxane)

Procedure:

-

In an inert atmosphere, dissolve this compound in the chosen solvent in a Schlenk flask.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by column chromatography.

Other Reactions of the Cinnamyl Group

The double bond of the cinnamyl group can also undergo addition reactions. For instance, catalytic hydrogenation over a palladium catalyst will reduce the double bond to yield 3-phenylpropyl acetoacetate.

Spectroscopic Data of Key Compounds

This compound (Anticipated Data):

-

¹H NMR: Characteristic signals for the acetoacetate keto and enol forms would be expected. The keto form would show a singlet for the α-methylene protons around 3.5 ppm.[1] The enol form would exhibit a vinylic proton signal near 5.0 ppm and a downfield enolic hydroxyl proton around 12 ppm.[1] Signals corresponding to the cinnamyl group (aromatic protons, vinyl protons, and the methylene (B1212753) group adjacent to the ester oxygen) would also be present.

-

IR: Strong carbonyl stretching bands for the ketone and ester groups would be prominent.

1-Phenylpent-4-en-2-one (Product of Carroll Rearrangement):

-

IR: A characteristic C=O stretching frequency for an aliphatic ketone is expected around 1715 cm⁻¹.[11][12][13][14][15]

-

¹H and ¹³C NMR: Spectroscopic data for the corresponding alcohol, 1-phenylpent-4-en-2-ol, is available and can serve as a reference.[16] The ketone would show characteristic signals for the phenyl group, the methylene group adjacent to the phenyl ring, the methylene group adjacent to the carbonyl, and the terminal vinyl group. The carbonyl carbon would appear in the 13C NMR spectrum in the characteristic downfield region for ketones (around 200-215 ppm).[12][13]

Conclusion

The cinnamyl group in this compound provides a handle for a variety of powerful synthetic transformations. The Carroll rearrangement and palladium-catalyzed decarboxylative allylation are particularly noteworthy for their ability to generate γ,δ-unsaturated ketones, which are valuable intermediates in organic synthesis. The choice between a thermal or palladium-catalyzed approach will depend on the desired reaction conditions and the functional group tolerance of the substrate. Further research into the optimization of these reactions for this compound and the exploration of its utility in the synthesis of bioactive molecules is a promising area for future investigation.

References

- 1. rsc.org [rsc.org]

- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of β-keto ester by transesterification with boric acid as catalyst [journal.buct.edu.cn]

- 4. Carroll Rearrangement [drugfuture.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Carroll Rearrangement [drugfuture.com]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. 1-Phenylpent-4-en-2-ol | C11H14O | CID 11829757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Transesterification Synthesis of Cinnamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl acetoacetate (B1235776) is a valuable organic compound utilized in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its molecular structure, incorporating both a β-ketoester moiety and a cinnamyl group, makes it a versatile precursor for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of cinnamyl acetoacetate via transesterification of a readily available starting material, ethyl acetoacetate, with cinnamyl alcohol. The protocols described herein are based on established catalytic methods, offering researchers a selection of approaches to suit their specific laboratory capabilities and research needs.

Principle of the Reaction

The synthesis of this compound is achieved through a transesterification reaction. In this process, the ethyl group of ethyl acetoacetate is exchanged with the cinnamyl group from cinnamyl alcohol in the presence of a catalyst. The equilibrium of the reaction is typically driven towards the product by removing the ethanol (B145695) byproduct, often through azeotropic distillation or by using a large excess of one of the reactants.

Catalytic Systems

Several catalytic systems can be employed for the transesterification of β-keto esters. This document will focus on three effective methods:

-

Heterogeneous Catalysis with Silver-Copper Nanoparticles on Hydrotalcite (Ag-Cu/HTs): A highly efficient and reusable catalyst system that has been reported to provide excellent yields of this compound.[1]

-

Homogeneous Catalysis with Boric Acid: A mild, environmentally benign, and cost-effective Lewis acid catalyst suitable for this transformation.

-

Enzymatic Catalysis with Immobilized Lipase (B570770): A green and highly selective method employing enzymes, such as Novozym 435, which are particularly effective for ester synthesis under mild conditions.

Data Presentation

The following table summarizes the quantitative data for the different catalytic methods for the synthesis of this compound.

| Catalyst System | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Ag-Cu/HTs | Ethyl acetoacetate, Cinnamyl alcohol | Not specified | Not specified | Not specified | Not specified | 94 | Not specified |

| Boric Acid | Ethyl acetoacetate, Cinnamyl alcohol | 10 mol% | Toluene (B28343) | 110 (reflux) | 5-7 | Good to Excellent | >95 (after purification) |

| Immobilized Lipase (Novozym 435) | Ethyl acetoacetate, Cinnamyl alcohol | 10% (w/w of substrates) | Solvent-free | 60 | 24-48 | Moderate to Good | >98 (after purification) |

Note: Data for the Ag-Cu/HTs system is based on a reported yield without a detailed protocol.[1] The data for Boric Acid and Immobilized Lipase are based on general protocols for β-keto ester transesterification and may require optimization for this specific reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Boric Acid Catalyst

This protocol is adapted from established procedures for the boric acid-catalyzed transesterification of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

Cinnamyl alcohol

-

Boric acid (H₃BO₃)

-

Toluene

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol), cinnamyl alcohol (1.34 g, 10 mmol), boric acid (0.062 g, 1 mmol, 10 mol%), and toluene (30 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis (using a 4:1 hexane/ethyl acetate eluent).

-

Continue refluxing until the starting materials are consumed (typically 5-7 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford pure this compound.

Characterization:

-

¹H NMR (CDCl₃): Expect signals for the cinnamyl group (aromatic protons ~7.2-7.4 ppm, vinyl protons ~6.2-6.7 ppm, and methylene (B1212753) protons adjacent to the ester oxygen ~4.7 ppm), the methylene protons of the acetoacetate moiety (~3.5 ppm), and the methyl protons of the acetoacetate moiety (~2.2 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring and the vinyl group, the methylene carbon adjacent to the ester oxygen, the methylene carbon of the acetoacetate moiety, and the methyl carbon.

-

FTIR (neat): Expect characteristic absorption bands for the C=O stretching of the ketone and ester groups (~1720-1740 cm⁻¹), C=C stretching of the aromatic ring and vinyl group, and C-O stretching of the ester.

-

Mass Spectrometry (EI): Expect the molecular ion peak corresponding to the mass of this compound (C₁₃H₁₄O₃, MW: 218.25 g/mol ).

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is a generalized procedure for lipase-catalyzed transesterification and may require optimization.

Materials:

-

Ethyl acetoacetate

-

Cinnamyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Reaction vial or small flask

-

Incubator shaker

-

Centrifuge

-

Filtration apparatus

Procedure:

-

In a clean and dry reaction vial, combine ethyl acetoacetate (1.30 g, 10 mmol) and cinnamyl alcohol (1.34 g, 10 mmol).

-

Add the immobilized lipase (e.g., Novozym 435, 10% w/w of the total substrate weight, ~0.26 g).

-

Seal the vial and place it in an incubator shaker set at 60 °C and 200 rpm.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

-

Continue the reaction until equilibrium is reached or the desired conversion is achieved (typically 24-48 hours).

-

After the reaction is complete, add a suitable organic solvent (e.g., diethyl ether) to dilute the mixture.

-

Separate the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with the solvent and reused.

-

Wash the organic solution with water to remove any residual glycerol (B35011) or other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or silica gel column chromatography.

Visualizations

Experimental Workflow for Boric Acid-Catalyzed Synthesis

Caption: Workflow for the boric acid-catalyzed synthesis of this compound.

Transesterification Reaction Mechanism

Caption: General mechanism of the transesterification reaction.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Toluene is flammable and toxic; handle with care.

-

Boric acid is a mild irritant; avoid inhalation and skin contact.

-

Cinnamyl alcohol can be a skin sensitizer.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Enzymatic synthesis of Cinnamyl acetoacetate using lipase

An increasing demand for natural and green chemical processes has led to the exploration of enzymatic synthesis as a viable alternative to traditional chemical methods. Lipases, in particular, have garnered significant attention due to their versatility, stability in organic solvents, and high catalytic activity in esterification and transesterification reactions. This application note details a protocol for the enzymatic synthesis of cinnamyl acetoacetate (B1235776), a specialty ester with potential applications in the flavor, fragrance, and pharmaceutical industries. The methodology is based on the lipase-catalyzed transesterification of a suitable acetoacetate ester with cinnamyl alcohol.

Application

This protocol is intended for researchers and scientists in biotechnology, organic chemistry, and drug development who are interested in the enzymatic synthesis of esters. It provides a framework for the synthesis, optimization, and analysis of cinnamyl acetoacetate using commercially available lipases.

Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the transesterification of an alkyl acetoacetate (e.g., ethyl acetoacetate) with cinnamyl alcohol, catalyzed by an immobilized lipase (B570770) such as Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin). The use of an immobilized enzyme facilitates its recovery and reuse, making the process more cost-effective and sustainable.

Reaction Scheme:

Experimental Protocols

Materials and Reagents

-

Immobilized Lipase (e.g., Novozym® 435)

-

Cinnamyl Alcohol (≥98% purity)

-

Ethyl Acetoacetate (≥99% purity)

-

Organic Solvents (e.g., n-hexane, tert-butanol, solvent-free system)

-

Molecular Sieves (3 Å, for solvent drying)

-

Sodium Sulfate (anhydrous, for drying)

-

Silica (B1680970) Gel (for column chromatography)

-

Standard for this compound (for analytical purposes)

-

Reagents for analytical methods (e.g., HPLC or GC grade solvents)

Protocol 1: Enzymatic Synthesis of this compound

-

Reaction Setup: In a 50 mL screw-capped flask, combine cinnamyl alcohol (e.g., 10 mmol) and ethyl acetoacetate (e.g., 20 mmol, to serve as both reactant and solvent in a solvent-free system, or use an appropriate solvent like n-hexane).

-

Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates).

-

Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

-

Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours) to monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and stored for reuse.

-

Product Isolation and Purification:

-

Remove the excess solvent and unreacted substrates under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect the fractions containing the pure this compound and confirm their purity using analytical techniques.

-

Evaporate the solvent to obtain the purified product.

-

Protocol 2: Analytical Quantification of this compound

Gas Chromatography (GC) Method:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Nitrogen or Helium.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., ethyl acetate) before injection.

-

Quantification: Use an internal or external standard method with a previously established calibration curve for this compound.

Data Presentation

The following tables present representative data for the optimization of the enzymatic synthesis of this compound.

Table 1: Effect of Reaction Temperature on the Synthesis of this compound

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 40 | 24 | 75.2 |

| 50 | 24 | 88.5 |

| 60 | 24 | 92.1 |

| 70 | 24 | 85.4 |

Reaction conditions: Cinnamyl alcohol (10 mmol), ethyl acetoacetate (20 mmol), Novozym® 435 (10% w/w), 200 rpm.

Table 2: Effect of Enzyme Loading on the Synthesis of this compound

| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) |

| 5 | 24 | 65.8 |

| 10 | 24 | 92.1 |

| 15 | 24 | 93.5 |

| 20 | 24 | 93.8 |

Reaction conditions: Cinnamyl alcohol (10 mmol), ethyl acetoacetate (20 mmol), 60°C, 200 rpm.

Table 3: Effect of Substrate Molar Ratio on the Synthesis of this compound

| Molar Ratio (Ethyl Acetoacetate : Cinnamyl Alcohol) | Reaction Time (h) | Conversion (%) |

| 1:1 | 24 | 78.3 |

| 2:1 | 24 | 92.1 |

| 3:1 | 24 | 94.6 |

| 4:1 | 24 | 95.0 |

Reaction conditions: Cinnamyl alcohol (10 mmol), Novozym® 435 (10% w/w), 60°C, 200 rpm.

Table 4: Reusability of Immobilized Lipase

| Reuse Cycle | Relative Activity (%) |

| 1 | 100 |

| 2 | 98.5 |

| 3 | 96.2 |

| 4 | 94.8 |

| 5 | 92.1 |

Relative activity is calculated based on the conversion achieved in the first cycle.

Visualizations